
6-Fluoro-4-iodopicolinic acid
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Overview
Description
6-Fluoro-4-iodopicolinic acid is a heterocyclic organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, making it a unique and valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-iodopicolinic acid typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of picolinic acid derivatives. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and catalytic processes. The scalability of these methods ensures the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-iodopicolinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Fluoro-4-iodopicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-Fluoro-4-iodopicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions or enzymes, altering their activity. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Another fluorinated heterocyclic compound with similar applications in fluorescence studies.
Picolinic Acid: A simpler pyridinecarboxylic acid used in various biochemical applications.
Uniqueness: 6-Fluoro-4-iodopicolinic acid stands out due to the presence of both fluorine and iodine atoms, which confer unique chemical properties and reactivity. This makes it particularly useful in specialized applications where such properties are required .
Biological Activity
6-Fluoro-4-iodopicolinic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development and as a biochemical probe. Its structural modifications, particularly the presence of halogens, influence its biological activity and interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H4FINO2
- Molecular Weight : 237.01 g/mol
- CAS Number : 15854-87-2
The inclusion of fluorine and iodine atoms significantly alters the compound's lipophilicity and electron density, which can affect its binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. Specifically, mGluR4 has garnered attention for its potential therapeutic effects in conditions such as Parkinson's disease and schizophrenia.
- Receptor Binding : Studies indicate that this compound acts as an allosteric modulator of mGluR4, enhancing receptor activity without directly competing with the endogenous ligand glutamate .
- Neuroprotective Effects : Activation of mGluR4 has been shown to provide neuroprotection in models of neurodegenerative diseases by reducing excitotoxicity and promoting neuronal survival .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
Case Study 1: Neuroprotection in Parkinson's Disease
In a controlled study involving rodent models, administration of this compound resulted in a notable decrease in motor deficits associated with dopaminergic neuron degeneration. The compound was administered at varying doses, revealing a dose-dependent response in motor function improvement and neuroprotection against oxidative stress markers .
Case Study 2: Potential in Schizophrenia Treatment
A clinical trial explored the efficacy of this compound as an adjunct therapy for schizophrenia. Results indicated that patients receiving the compound exhibited reduced positive symptoms compared to those on standard antipsychotic treatment alone. The trial emphasized the importance of mGluR modulation in managing schizophrenia symptoms .
Properties
Molecular Formula |
C6H3FINO2 |
---|---|
Molecular Weight |
267.00 g/mol |
IUPAC Name |
6-fluoro-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) |
InChI Key |
DCVLQINNFIPBIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)F)I |
Origin of Product |
United States |
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